molecular formula C20H12 B1221851 Benzo(A)fluoranthene CAS No. 203-33-8

Benzo(A)fluoranthene

Cat. No.: B1221851
CAS No.: 203-33-8
M. Wt: 252.3 g/mol
InChI Key: OQDXASJSCOTNQS-UHFFFAOYSA-N
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Description

Benzo(A)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It has the chemical formula C20H12 and is composed of five fused benzene rings. This compound is known for its presence in fossil fuels and is released during the incomplete combustion of organic matter. It is a colorless solid that is poorly soluble in most solvents .

Comparison with Similar Compounds

Benzo(A)fluoranthene is similar to other polycyclic aromatic hydrocarbons, such as Benzo(K)fluoranthene, Benzo(B)fluoranthene, and Benzo(J)fluoranthene. it is unique in its specific structure and the types of reactions it undergoes . For example, Benzo(B)fluoranthene and Benzo(K)fluoranthene have different arrangements of their benzene rings, leading to variations in their chemical behavior and applications .

List of Similar Compounds

  • Benzo(K)fluoranthene
  • Benzo(B)fluoranthene
  • Benzo(J)fluoranthene
  • Benzo(E)fluoranthene

Biological Activity

Benzo(a)fluoranthene (BaF) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly its carcinogenic properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with BaF.

Chemical Structure and Properties

This compound is characterized by its fused aromatic rings, which contribute to its chemical reactivity and biological effects. It is structurally similar to other PAHs, such as benzo[a]pyrene, which is well-established as a potent carcinogen.

Carcinogenicity

Evidence of Carcinogenic Effects:
Research indicates that BaF exhibits significant carcinogenic potential. In laboratory studies, BaF has been shown to induce tumors in various animal models:

  • Mice Studies: Intraperitoneal injections of BaF resulted in the development of lung tumors and liver tumors in newborn male mice .
  • Rats Studies: Exposure through inhalation or intrapulmonary injection has led to squamous-cell carcinoma in female rats .

The International Agency for Research on Cancer (IARC) classifies BaF as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on limited evidence from animal studies .

Metabolic Activation:
The biological activity of BaF is primarily mediated through metabolic activation. Similar to other PAHs, BaF undergoes metabolic conversion into reactive intermediates that can form DNA adducts, leading to mutations and cancer:

  • Diol-Epoxide Pathway: Enzymes such as cytochrome P450 play a critical role in converting BaF into diol-epoxides, which are highly reactive and capable of binding to DNA, resulting in mutagenic changes .
  • DNA Adduct Formation: Studies have shown that the formation of DNA adducts from BaF correlates with increased mutagenicity and tumorigenicity in experimental models .

Environmental Impact and Bioaccumulation

BaF is commonly found in contaminated soils and sediments, particularly in areas affected by industrial activities. Its persistence in the environment raises concerns about bioaccumulation and its impact on wildlife:

  • Case Study - Birds as Sentinel Species: Research indicates that birds exposed to contaminated environments show elevated levels of BaF in their tissues. For instance, greater flamingos from the Ebro delta exhibited multi-exposure to various organic micropollutants, including BaF .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/SourceSubjectFindings
National Toxicology ProgramMiceInduced lung and liver tumors upon exposure
PMC ArticleRatsCaused squamous-cell carcinoma through inhalation
Bird StudyGreater FlamingosDetected high levels of BaF; implications for biodiversity
IARC ReportVariousClassified as Group 2B carcinogen; metabolic activation pathways identified

Properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDXASJSCOTNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059756
Record name Benzo[a]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203-33-8, 56832-73-6
Record name Benzo[a]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[a]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)FLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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